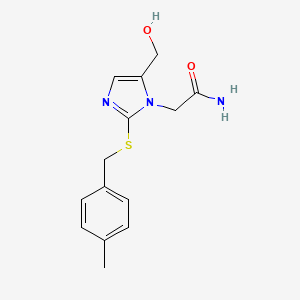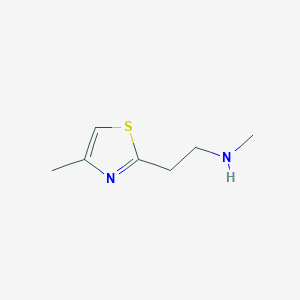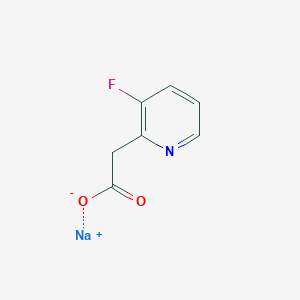![molecular formula C27H22FN3O2S B2689343 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 866729-85-3](/img/structure/B2689343.png)
2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a chromeno[2,3-d]pyrimidin-4-yl ring, a fluorophenyl group, and a thioacetamide group . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves various cyclization processes or domino reactions . The introduction of a thiol group is a less known direction of chemical modification, providing additional opportunities for further functionalization .Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like NMR and IR spectroscopy . The exact structure would depend on the specific arrangement of the atoms and functional groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and depend on the specific functional groups present in the molecule . The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure . These properties can be determined using various analytical techniques.Scientific Research Applications
Radioligand Imaging
The compound, as part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has been explored for its potential in radioligand imaging of the translocator protein (18 kDa) with PET. This research highlights the synthesis and application of these compounds in in vivo imaging, using fluorine-18 labelling for positron emission tomography (PET) to study neuroinflammation and potentially other neurological conditions (Dollé et al., 2008).
Antimicrobial and Anti-inflammatory Activity
Studies have identified the antimicrobial and anti-inflammatory properties of isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, indicating a promising avenue for drug development against microbial infections and inflammation. This research adds to the understanding of how structurally related compounds can be utilized in therapeutic contexts, emphasizing their potential as analgesic and anti-inflammatory agents (Rajanarendar et al., 2012).
Heterocyclic Synthesis
The exploration of activated nitriles for the synthesis of heterocyclic compounds, including chromeno[2,3-d]pyrimidines, expands the chemical toolbox for creating bioactive molecules. This area of research is crucial for developing new pharmaceuticals and understanding the chemical properties of potential drug candidates (Elian, Abdelhafiz, & abdelreheim, 2014).
Crystal Structure Analysis
The detailed study of the crystal structures of related chromeno[2,3-d]pyrimidin compounds provides insight into their molecular configurations and potential interactions with biological targets. Such structural analyses are fundamental for the rational design of drugs and understanding their mechanisms of action (Subasri et al., 2016).
Antiviral and Antimicrobial Synthesis
Research into the synthesis and antimicrobial evaluation of novel thiazole, pyridone, and chromene derivatives, including chromeno[2,3-d]pyrimidin-4-ones, addresses the ongoing need for new antimicrobial agents. Such studies are vital for combating resistant microbial strains and developing more effective treatments (Darwish et al., 2014).
Molecular Docking and Drug Design
The compound's role in molecular docking studies against SARS-CoV-2 protein showcases its potential as an antiviral agent. This research underscores the importance of computational methods in identifying and optimizing drug candidates for emerging health threats (Mary et al., 2020).
Mechanism of Action
The mechanism of action of such compounds can vary widely depending on their structure and the target they interact with . Some similar compounds have shown diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-16-4-3-5-21(13-16)29-24(32)15-34-27-22-14-19-12-17(2)6-11-23(19)33-26(22)30-25(31-27)18-7-9-20(28)10-8-18/h3-13H,14-15H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCNCRDTTXJXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)C)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

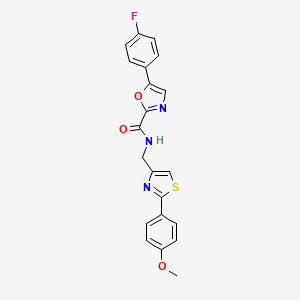
![(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e](/img/structure/B2689265.png)

![1-Ethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2689267.png)
![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)
![1-[(E)-3-(benzenesulfonyl)-4-phenylbut-1-enyl]benzotriazole](/img/structure/B2689271.png)
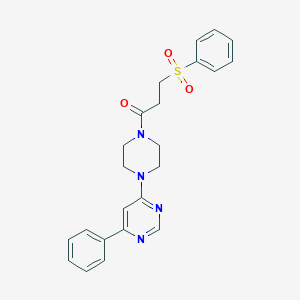
![N-[3-(1H-pyrazol-5-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2689274.png)
![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)
![1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B2689278.png)
